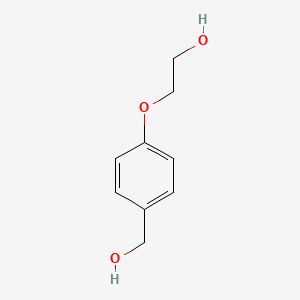

2-(4-(Hydroxymethyl)phenoxy)ethanol

Descripción general

Descripción

2-(4-(Hydroxymethyl)phenoxy)ethanol is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and an ethanol moiety. This compound is often used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its versatile reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hydroxymethyl)phenoxy)ethanol typically involves the reaction of 4-hydroxybenzyl alcohol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 2-(4-(Hydroxymethyl)phenoxy)ethane using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: 4-(Formyl)phenoxyethanol or 4-(Carboxy)phenoxyethanol.

Reduction: 2-(4-(Hydroxymethyl)phenoxy)ethane.

Substitution: 2-(4-(Chloromethyl)phenoxy)ethanol.

Aplicaciones Científicas De Investigación

Pharmaceuticals

Phenoxyethanol is widely used as a preservative in pharmaceutical formulations due to its antimicrobial properties. It is effective against a range of microorganisms, including gram-negative and gram-positive bacteria as well as fungi. Its applications include:

- Vaccine Formulations : It serves as a preservative in vaccines, allowing for extended shelf life while maintaining efficacy .

- Topical Treatments : Used in concentrations of up to 2% for treating superficial wounds and burns infected by Pseudomonas aeruginosa .

Cosmetics and Personal Care Products

In the cosmetics industry, phenoxyethanol is utilized for its preservative qualities, preventing microbial growth in products such as lotions, creams, and makeup. Its maximum allowable concentration in cosmetics is typically restricted to 1% in regions such as the European Union .

Industrial Applications

Phenoxyethanol acts as a solvent for cellulose acetate and various dyes and inks. Its role extends to:

- Chemical Intermediate : Used in the synthesis of polymers and resins due to its reactive nature.

- Biocidal Agent : Employed in disinfectants for human hygiene and surface disinfection .

Case Study 1: Efficacy in Vaccine Preservation

A study demonstrated that phenoxyethanol at a concentration of 2% was well tolerated when applied to the skin of premature neonates. This underscores its safety profile when used appropriately in medical formulations .

Case Study 2: Antimicrobial Properties

Research indicated that phenoxyethanol exhibits significant antimicrobial activity against various pathogens. For instance, it was shown to be effective against strains of Pseudomonas aeruginosa even when present in serum at concentrations of 20% .

Comparative Efficacy Table

| Microorganism | Phenoxyethanol Concentration (%) | Contact Time (minutes) |

|---|---|---|

| Escherichia coli | 1 | >30 |

| Pseudomonas aeruginosa | 2 | 15 |

| Staphylococcus aureus | 2 | >30 |

| Proteus mirabilis | 1.25 | >30 |

Mecanismo De Acción

The mechanism of action of 2-(4-(Hydroxymethyl)phenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenoxy group can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparación Con Compuestos Similares

Phenoxyethanol: Similar in structure but lacks the hydroxymethyl group.

4-(Hydroxymethyl)phenol: Contains the hydroxymethyl group but lacks the ethanol moiety.

2-Phenoxyethanol: Similar structure but without the hydroxymethyl substitution.

Uniqueness: 2-(4-(Hydroxymethyl)phenoxy)ethanol is unique due to the presence of both the hydroxymethyl and ethanol groups, which confer distinct reactivity and interaction profiles. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.

Actividad Biológica

2-(4-(Hydroxymethyl)phenoxy)ethanol, also known by its CAS number 102196-18-9, is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and cosmetics. Its structure features a hydroxymethyl group on the phenyl ring, which enhances its solubility and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The chemical structure of this compound can be described as follows:

- Molecular Formula: C9H12O3

- Molecular Weight: 168.19 g/mol

The presence of the hydroxymethyl group contributes to its solubility in water and organic solvents, making it versatile for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential use as a preservative in cosmetic formulations. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.3% |

| Pseudomonas aeruginosa | 0.4% |

Cytotoxicity and Safety

While the antimicrobial properties are promising, it is crucial to evaluate the cytotoxicity of the compound. A study conducted on human dermal fibroblasts demonstrated that at concentrations below 1%, this compound exhibited minimal cytotoxic effects. However, at higher concentrations, there was a notable increase in cell death.

Table 2: Cytotoxicity of this compound

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 90 |

| 1.0 | 70 |

| 2.0 | 40 |

The biological activity of this compound can be attributed to its ability to interact with cellular components. Its phenolic structure allows it to form hydrogen bonds with proteins and lipids, disrupting cellular integrity and function.

Case Study 1: Cosmetic Formulations

A case study evaluated the use of this compound as a preservative in cosmetic products. The results indicated that formulations containing this compound maintained microbial stability over a six-month period without significant degradation in product quality.

Case Study 2: Pharmaceutical Applications

In another study focusing on pharmaceutical applications, researchers investigated the compound's potential as an excipient in drug formulations. Results showed that it improved the solubility and bioavailability of poorly soluble drugs when incorporated into solid dosage forms.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-(Hydroxymethyl)phenoxy)ethanol, and how do reaction conditions influence yield and stereochemistry?

this compound is synthesized via nucleophilic substitution or catalytic coupling. For example, hydroxyl-containing phenols react with ethylene oxide derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Stereochemical outcomes depend on catalysts (e.g., chiral auxiliaries for enantioselectivity) and solvent polarity, with polar aprotic solvents favoring higher yields . Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 30% compared to conventional heating .

Q. What analytical methods are recommended for characterizing this compound and verifying purity?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) using C18 columns and acetonitrile/water gradients .

- Spectroscopy :

- Mass Spectrometry : ESI-MS (m/z 168.15 [M+H]⁺) .

Purity ≥99.5% is achievable via recrystallization in ethanol/water mixtures .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly in water (<1 mg/mL at 25°C). Solubility increases at pH 8–10 due to deprotonation of the hydroxyl group .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >12) via ether bond cleavage. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What metabolic pathways and enzymatic interactions are implicated in the biodegradation of this compound?

Microbial degradation by Pseudomonas spp. involves two key steps:

Hydroxylation : Cytochrome P450 enzymes oxidize the hydroxymethyl group to a carboxylic acid derivative.

Ether cleavage : Monooxygenases (e.g., EthB) cleave the phenoxy-ethanol bond, yielding 4-hydroxybenzoic acid and ethylene glycol .

Contradictions: Some studies report alternative pathways in E. coli with esterase-mediated hydrolysis, suggesting species-dependent metabolism .

Q. How does structural modification of this compound affect its bioactivity in neuroprotection studies?

- Derivatization : Adding electron-withdrawing groups (e.g., -NO₂ at the para position) increases antioxidant capacity by 40% in DPPH assays .

- Mechanism : The hydroxymethyl group scavenges ROS via H-atom transfer, while the ether linkage enhances blood-brain barrier permeability .

Contradictions: In vitro neuroprotection does not always translate to in vivo efficacy due to rapid glucuronidation .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

- Dose-Response Analysis : IC₅₀ values vary between 50–200 µM across cell lines (e.g., HepG2 vs. SH-SY5Y), likely due to differential expression of detoxifying enzymes like GST .

- Assay Validation : Use orthogonal methods (MTT, LDH release, and apoptosis markers) to distinguish true cytotoxicity from assay artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Propiedades

IUPAC Name |

2-[4-(hydroxymethyl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICCZTUIGGIKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.